A31472 Demonstrates Superior D-2 Affinity and Stereospecificity vs. A23887
In head-to-head radioligand binding assays, A31472 exhibits a Ki of 0.66 nM for the dopamine D-2 receptor, demonstrating significantly higher affinity than the structurally related tetracyclic spiro amine A23887 (Ki=2.0 nM) [1]. Crucially, A31472's binding is highly stereospecific; its enantiomer (2') shows a Ki of 200 nM, representing a greater than 300-fold loss of affinity [1].
| Evidence Dimension | Dopamine D-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.66 nM (range: 0.54-0.84 nM) |
| Comparator Or Baseline | A23887: 2.0 nM; A31472 Enantiomer (2'): 200 nM |
| Quantified Difference | A31472 has a ~3-fold higher affinity than A23887 and a >300-fold higher affinity than its enantiomer |
| Conditions | [3H]Raclopride binding assay |
Why This Matters
For researchers requiring a high-affinity D-2 antagonist, A31472 provides a 3-fold potency advantage over A23887, reducing the compound quantity needed and minimizing potential off-target effects from higher dosing.
- [1] Froimowitz M, Ramsby S. Conformational properties of semirigid antipsychotic drugs: the pharmacophore for dopamine D-2 antagonist activity. J Med Chem. 1991 May;34(5):1707-14. doi: 10.1021/jm00109a026. View Source
